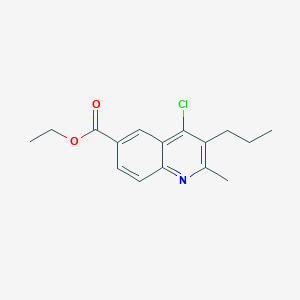

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate

Descripción general

Descripción

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro, methyl, and propyl group attached to the quinoline ring, along with an ethyl ester functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-2-methylquinoline with propyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, are increasingly being adopted in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or the chloro group to a hydrogen.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohol derivatives or dechlorinated products.

Substitution: Amino or thiol-substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.

Industry: Utilized in the development of dyes, pigments, and agrochemicals.

Mecanismo De Acción

The mechanism of action of ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Quinoline N-oxides: Oxidized derivatives with distinct biological activities.

Uniqueness: Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro, methyl, and propyl groups, along with the ethyl ester, makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

This compound can be synthesized through various methods, including multi-component reactions that yield substituted quinolines. The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Synthesis Overview

The synthesis typically involves:

- Starting Materials : Utilization of readily available reagents such as anthranilic acid and other arylamines.

- Reaction Conditions : Often conducted under controlled temperatures and using catalysts like palladium to enhance yields.

- Characterization : Compounds are characterized using spectroscopic methods including NMR, IR, and mass spectrometry to confirm their structures.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. Its mechanism is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, thereby disrupting cellular processes necessary for bacterial survival .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast carcinoma cell lines (MCF-7). The compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 10 | Induction of apoptosis | |

| RPE-1 | 50 | Antioxidant effects |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in DNA replication and repair.

- Reactive Oxygen Species (ROS) : It enhances ROS production leading to oxidative stress in cancer cells, which is a known pathway for inducing apoptosis.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .

Study on Anticancer Activity

In a study published in Pharmaceutical Chemistry Journal, researchers synthesized various quinoline derivatives, including this compound, and evaluated their anticancer properties. The study found that this compound significantly inhibited the growth of MCF-7 cells through apoptosis induction and ROS generation .

Study on Antimicrobial Properties

Another study investigated the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results demonstrated that the compound was effective against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Propiedades

IUPAC Name |

ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c1-4-6-12-10(3)18-14-8-7-11(16(19)20-5-2)9-13(14)15(12)17/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACINXBSQEJQNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=C2C=CC(=CC2=C1Cl)C(=O)OCC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355076 | |

| Record name | 4-Chloro-2-methyl-3-propyl-quinoline-6-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5685-70-1 | |

| Record name | 4-Chloro-2-methyl-3-propyl-quinoline-6-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.